tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate” consists of 14 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The exact spatial arrangement of these atoms would require more specific information or computational modeling to determine.Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate” are not available, tert-butyl compounds are known to participate in a variety of chemical reactions. For example, the tert-butoxide ion is a strong, non-nucleophilic base that readily abstracts acidic protons from substrates .Scientific Research Applications
Cosmetic Industry Applications
Finally, in the cosmetic industry, this compound could be investigated for its use in formulations, particularly in products requiring stable compounds that do not easily degrade under environmental conditions.
Each of these applications leverages the unique chemical structure of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate to explore new frontiers in scientific research and development. The compound’s versatility makes it a valuable asset in various fields of study, contributing to advancements in technology and medicine .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-11-7-5-6-8-12(11)15-10-9-13(16)17-14(2,3)4/h11-12,15H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWBONHQPJCKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate |
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